molecular formula C20H11Cl B3055801 3-Chloroperylene CAS No. 67024-83-3

3-Chloroperylene

Cat. No. B3055801
CAS RN: 67024-83-3
M. Wt: 286.8 g/mol
InChI Key: SCQIKQJOYFRONC-UHFFFAOYSA-N
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Description

3-Chloroperylene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly reactive compound that has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Fumigant Persistence and Emission Control

3-Chloroperylene, as a chemical compound, may be analogous in behavior to other chlorinated compounds used in agriculture, such as 1,3-dichloropropene. Studies have focused on the persistence and emission of such fumigants from soil, highlighting the importance of application methods in controlling their environmental impact. Chellemi et al. (2013) found that combining a pre-application soil seal with low soil disturbance application technology could lead to greater soil vapor concentrations and reduced atmospheric emission of chlorinated fumigants (Chellemi et al., 2013).

Chemical Industry Risk Assessment

The risk analysis of chemical industries, including those dealing with chlorinated compounds, is crucial. Khan and Abbasi (1999) developed a computer automated tool, maxcred-III, for risk analysis in a chemical industry manufacturing linear alkyl benzene. The study provides insights into handling and managing chemicals like 3-Chloroperylene, emphasizing the need for safety consciousness and accident-prevention strategies in chemical industries (Khan & Abbasi, 1999).

Synthesis and Biomedical Applications

In the field of synthesis and biomedical research, the behavior of 3-Chloroperylene can be compared to similar chemical structures. Naidu et al. (2012) utilized polymer-supported catalysts in the synthesis of compounds with significant anti-viral activity against tobacco mosaic virus. This indicates the potential biomedical applications of structurally similar compounds like 3-Chloroperylene in drug development and disease treatment (Naidu et al., 2012).

Environmental Fate and Transport Modeling

Studies on compounds like 1,3-dichloropropene provide insights into the environmental fate and transport of chlorinated compounds, which could be extrapolated to 3-Chloroperylene. Wang et al. (2000) used a two-dimensional model to simulate the emission and concentration distribution in soil profiles. Such modeling is essential for understanding the environmental behavior of 3-Chloroperylene, particularly its impact on soil and air quality (Wang et al., 2000).

properties

IUPAC Name

3-chloroperylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQIKQJOYFRONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217237
Record name Perylene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroperylene

CAS RN

67024-83-3
Record name Perylene, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067024833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perylene, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00217237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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